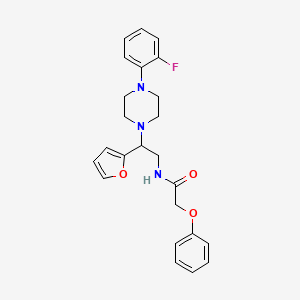
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex chemical compound with significant potential across various scientific fields, including chemistry, biology, and medicine. It is a heterocyclic compound, featuring a blend of triazole and triazine rings, which contribute to its diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the 1,2,3-Triazole Ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC), a widely used click reaction.
Synthesis of the Triazine Ring: : The triazine ring is generally synthesized via the condensation reaction of cyanuric chloride with appropriate amines.
Integration of Morpholine and Dimethylamine Groups: : These groups are typically introduced through nucleophilic substitution reactions on the triazine ring.
Final Coupling: : The two primary structures are then coupled under controlled conditions to yield the target compound.
Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of reaction conditions, including temperature control, pressure adjustments, and selection of suitable solvents. Catalysts like copper(I) salts are crucial for efficiency, and rigorous purification steps are necessary to ensure the quality and yield of the compound.
化学反応の分析
Types of Reactions
Substitution Reactions: : The compound can undergo nucleophilic substitutions, especially at the triazine ring.
Oxidation and Reduction: : While it may not be prone to easy oxidation, selective reduction reactions can modify specific functional groups.
Hydrolysis: : Acid or base catalyzed hydrolysis can break down the amide bond.
Common Reagents and Conditions
Nucleophilic Agents: : E.g., primary or secondary amines for substitution reactions.
Oxidizing/Reducing Agents: : E.g., sodium borohydride for reduction.
Hydrolyzing Agents: : E.g., aqueous HCl or NaOH solutions.
Major Products: Reactions typically yield derivatives that can further modify the compound’s properties for specific applications. For example, hydrolysis can produce carboxylic acid derivatives.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the study of heterocyclic chemistry.
Biology: Due to its structure, it can interact with various biological targets, making it useful in enzyme inhibition studies.
Medicine: There is potential for this compound in drug development, particularly for designing molecules that can modulate biological pathways related to cancer or infectious diseases.
Industry: The compound can be used in the development of agrochemicals or materials science for creating novel polymers or coatings.
作用機序
Molecular Targets and Pathways: The compound’s mechanism of action is primarily influenced by its ability to interact with nucleophilic sites in proteins and enzymes. The morpholine and dimethylamino groups enhance its binding affinity to target molecules, potentially inhibiting enzymatic activities crucial for disease progression.
類似化合物との比較
Unique Aspects: The compound’s combination of triazole and triazine rings, coupled with morpholine and dimethylamino functionalities, sets it apart in terms of stability and reactivity compared to simpler heterocycles.
Similar Compounds
1,3,5-Triazines: : Often used in pharmaceuticals and agrochemicals.
1,2,3-Triazoles: : Common in medicinal chemistry for their bioactivity.
Morpholine Derivatives: : Known for their versatility in chemical synthesis and pharmacology.
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide presents a fascinating realm of possibilities for future research and industrial applications. The detailed understanding of its synthesis, reactivity, and applications can lead to novel discoveries across multiple scientific domains.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N9O2/c1-21(2)13-16-11(8-15-12(24)10-9-22(3)20-19-10)17-14(18-13)23-4-6-25-7-5-23/h9H,4-8H2,1-3H3,(H,15,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESRLEBLERUHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N9O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)


![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)
![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

![ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE](/img/structure/B2403805.png)
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)

![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)
